molecular formula C22H22N4OS3 B2957658 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681276-86-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2957658
CAS No.: 681276-86-8
M. Wt: 454.63
InChI Key: AOTAEEHYUXNDFR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfanyl group (-S-CH2CH3). A sulfanyl-linked acetamide moiety is attached to position 2 of the thiadiazole, connecting to a 1H-indol-3-yl group substituted at the 1-position with a 4-methylphenylmethyl (-CH2-C6H4-CH3) group. Its design combines lipophilic (ethylsulfanyl, indole) and hydrogen-bonding (acetamide) motifs, which may influence pharmacokinetics and target binding .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS3/c1-3-28-22-25-24-21(30-22)23-20(27)14-29-19-13-26(18-7-5-4-6-17(18)19)12-16-10-8-15(2)9-11-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTAEEHYUXNDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl chloroacetate under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethyl mercaptan in the presence of a base.

    Synthesis of the Indole Moiety: The indole moiety is synthesized separately by Fischer indole synthesis, involving phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the indole moiety, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole or indole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Biological Probes: Used in studies to probe biological pathways and mechanisms.

Medicine

    Drug Development: Potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Antimicrobial Agents: Potential antimicrobial properties due to its unique structure.

Industry

    Material Science:

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name & Reference Core Heterocycle Key Substituents Molecular Formula (MW) Notable Properties
Target Compound 1,3,4-Thiadiazole 5-(ethylsulfanyl), 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide ~C24H25N5OS3 (est. MW: ~528.6) High lipophilicity (inferred)
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 5-(indol-3-ylmethyl), N-(4-methylphenyl) C20H18N4O2S (MW: 386.45) Enzyme inhibition activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-(4-methylphenyl), 5-(3,4,5-trimethoxyphenyl) C24H26N6O4S2 (MW: 526.63) High molecular weight, polar
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-triazol-3-yl]sulfanyl]acetamide 1,3,4-Thiadiazole 5-cyclohexyl, 5-ethylthiophen C19H24N6OS3 (MW: 448.63) Enhanced lipophilicity
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Thiazole 5-(4-hydroxyphenyl) C11H10N2O2S (MW: 234.27) Low MW, hydrophilic (hydroxyl)

Key Findings from Comparative Analysis

  • Core Heterocycle Influence :

    • Thiadiazoles (target compound, ) exhibit greater metabolic stability compared to oxadiazoles () due to sulfur's electron-withdrawing effects.
    • Thiazoles () are smaller and more polar, favoring solubility but reducing membrane permeability.
  • Substituent Effects: Ethylsulfanyl (target compound): Enhances lipophilicity (LogP ~3–4 inferred) compared to hydroxyl () or methoxy groups (). Indole vs.
  • Biological Activity :

    • Oxadiazole derivative demonstrated enzyme inhibition, suggesting heterocycle electronics (e.g., dipole moment) modulate activity.
    • Sulfanyl (-S-) linkages (common in all compounds) may interact with cysteine residues or metal ions in enzymes .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound that exhibits significant biological activities due to its unique structural features. This article explores the biological activities associated with this compound, focusing on its pharmacological potentials and mechanisms of action.

1. Structural Overview

The compound features a thiadiazole moiety, which is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indole group further enhances its biological profile by potentially contributing to various pharmacological effects.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have shown promising antimicrobial properties. Studies have demonstrated that derivatives of thiadiazole exhibit activity against a variety of pathogens:

Compound TypeActivityReference
Thiadiazole DerivativesAntibacterial
Thiadiazole-based CompoundsAntifungal

Anticancer Properties

Research indicates that thiadiazole derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For instance, compounds have been shown to affect RNA and DNA synthesis without impacting protein synthesis:

Mechanism of ActionEffect
Inhibition of DNA synthesisReduces cancer cell proliferation
Targeting key kinasesAlters tumorigenesis processes

Studies reported IC50 values indicating varying degrees of effectiveness against different cancer cell lines:

Cell LineIC50 Value (µM)Reference
HepG-24.37 ± 0.7
A-5498.03 ± 0.5

Urease Inhibition

Recent findings suggest that thiadiazole derivatives can act as effective urease inhibitors. The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly influence inhibitory potency:

CompoundIC50 Value (µM)Description
Analog 80.50 ± 0.01Most potent urease inhibitor in the series studied

The biological activity of this compound can be attributed to several mechanisms:

  • Intermolecular Interactions : The thiadiazole's heteroatoms facilitate interactions with biological targets, enhancing binding affinity and specificity.
  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes like urease and carbonic anhydrase, which are crucial in various metabolic pathways.

4. Case Studies

Several studies have synthesized and tested various thiadiazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized multiple diindolylmethane derivatives bearing thiadiazole and evaluated their urease inhibitory potential, revealing promising results with IC50 values indicating strong inhibition compared to standard drugs .
  • Anticancer Screening : Another research effort focused on evaluating the anticancer properties of thiadiazole derivatives against different cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

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